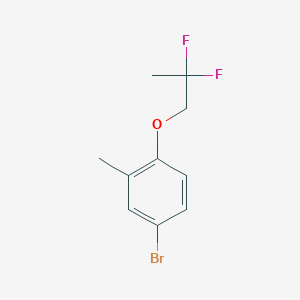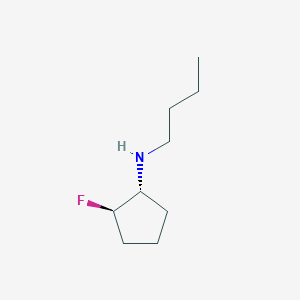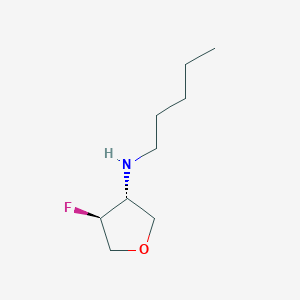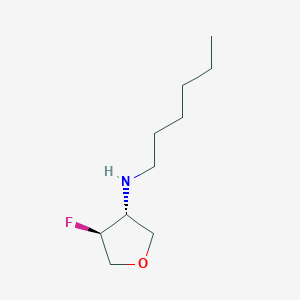
4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bromine Atom-Transfer Radical Addition
A study on triethylborane-induced bromine atom-transfer radical addition in aqueous media explored the solvent effect on radical addition reactions. It was found that ethyl 4-bromodecanoate could be yielded in good conditions when ethyl bromoacetate and 1-octene were treated with triethylborane in water at ambient temperature. This reaction's efficiency varied significantly across different solvents, highlighting the polar effect of solvents on the transition states in the bromine atom-transfer and radical addition steps. Such insights could be pivotal for optimizing conditions in reactions involving brominated compounds like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene (H. Yorimitsu et al., 2001).
Thermo-Physical Properties of Binary Liquid Mixtures
Research into the thermo-physical properties of binary liquid mixtures, such as 1, 4-dioxane with Bromo benzene, provides insights into the interactions within mixtures containing brominated benzene derivatives. This study offers a foundation for understanding how brominated compounds like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene interact in various solvent environments, impacting their use in scientific and industrial applications (R. Ramesh et al., 2015).
Synthesis and Radiolabeling for Imaging Purposes
The synthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, along with other substituted 1-halomethyl-[18F]fluoromethyl-benzenes, was achieved by nucleophilic substitution reactions. These compounds serve as prospective bifunctional labelling agents, potentially applicable for radiolabeling derivatives of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene for imaging studies in medical research (V. Namolingam et al., 2001).
Solute-Solvent Complexation Dynamics
A study on the ultrafast dynamics of solute-solvent complexation at thermal equilibrium in real time used two-dimensional infrared vibrational echo spectroscopy. It measured the equilibrium dynamics of phenol complexation to benzene, revealing the impact of substituents like bromo groups on the stability and dynamics of such complexes. This research can guide the understanding of interactions involving complex molecules like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene in various solvent systems (Junrong Zheng et al., 2005).
Electrochemical Reduction and Oxidation Studies
Investigations into the electrochemical reduction and oxidation of 4-bromophenol provide insights into the degradation mechanisms, kinetics, and toxicity evolution of brominated compounds. Such studies can inform the environmental impact assessments and safety protocols for handling and disposing of brominated chemical substances, including those related to 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene (Dandan Xu et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-(2,2-difluoropropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-7-5-8(11)3-4-9(7)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFNLWKBZGFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methoxyaniline](/img/structure/B1485709.png)
![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol](/img/structure/B1485710.png)




amine](/img/structure/B1485716.png)
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)